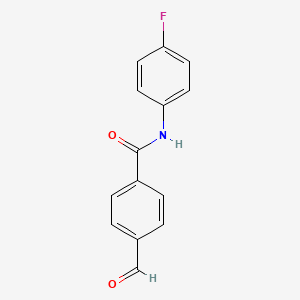

N-(4-Fluorophenyl)-4-formylbenzamide

Description

Properties

CAS No. |

179056-10-1 |

|---|---|

Molecular Formula |

C14H10FNO2 |

Molecular Weight |

243.23 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-formylbenzamide |

InChI |

InChI=1S/C14H10FNO2/c15-12-5-7-13(8-6-12)16-14(18)11-3-1-10(9-17)2-4-11/h1-9H,(H,16,18) |

InChI Key |

PHWIQAVIPXPNMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Fluorophenyl) vs. N-(2-Nitrophenyl)

- N-(2-Nitrophenyl)-4-bromo-benzamide (): The nitro group (-NO₂) at the ortho position introduces strong electron-withdrawing effects and steric hindrance, leading to distinct crystal packing (two molecules per asymmetric unit) compared to the para-substituted fluorophenyl analog .

- N-(4-Fluorophenyl)maleimide (): In maleimide derivatives, the 4-fluoro substituent showed comparable inhibitory potency (IC₅₀ = 5.18 µM) to bulkier halogens (Br, I), suggesting halogen size has minimal impact on activity in this scaffold .

N-(4-Fluorophenyl) vs. N-(4-Bromophenyl)

N-(4-Fluorophenyl) vs. N-(4-Methylphenyl)

Variations in the Benzamide Substituent

The substituent at the benzamide’s para position dictates reactivity and intermolecular interactions:

4-Formyl vs. 4-Methoxy

4-Formyl vs. 4-Amino

- 4-Amino-N-(4-fluorophenyl)benzamide (): The amino group (-NH₂) enables hydrogen bonding and protonation at physiological pH, contrasting with the neutral, electrophilic formyl group .

4-Formyl vs. Sulfonyl/Cyano

Hydrolysis Stability

Crystallography and Phase Behavior

- N-(4-Methylphenyl)formamide (): Exhibits thermal phase transitions, whereas fluorophenyl analogs may adopt different packing due to fluorine’s electronegativity and smaller size .

Data Tables

Table 1: Comparison of Halogen-Substituted Maleimides (IC₅₀ Values)

| Compound | Halogen | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Table 2: Structural Analogs of N-(4-Fluorophenyl)-4-formylbenzamide

Preparation Methods

Preparation of 4-Formylbenzoic Acid

The synthesis of 4-formylbenzoic acid serves as the foundational step for this route. As detailed in CN111747841A, terephthalic acid undergoes acyl chlorination with thionyl chloride (SOCl₂) in xylene at 140°C, producing 4-carboxybenzoyl chloride. Subsequent catalytic hydrogenation using a Rosenmund catalyst (palladium on barium sulfate with quinoline-sulfur) selectively reduces the acyl chloride to an aldehyde, yielding 4-formylbenzoic acid with >99% purity. This method avoids high-pressure conditions and achieves an 80% yield through optimized solvent systems (e.g., ethanol for recrystallization).

Conversion to 4-Formylbenzoyl Chloride

The carboxylic acid group of 4-formylbenzoic acid is activated via chlorination. Treatment with excess thionyl chloride in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 4 hours converts the acid to 4-formylbenzoyl chloride. The reaction is monitored by FT-IR to confirm the disappearance of the –COOH peak (1700 cm⁻¹) and the emergence of the –COCl peak (1800 cm⁻¹). Excess SOCl₂ is removed under reduced pressure, leaving the acid chloride as a pale-yellow oil.

Amidation with 4-Fluoroaniline

The acid chloride is reacted with 4-fluoroaniline in a 1:1.2 molar ratio in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, ensuring a 92% yield of N-(4-fluorophenyl)-4-formylbenzamide after 12 hours. The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 178–180°C.

Direct Coupling Using Carbodiimide Reagents

Reaction Mechanism

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-formylbenzoic acid. The carboxylic acid reacts with EDC to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent racemization.

Optimization of Conditions

In anhydrous DMF, 4-formylbenzoic acid (1 eq), 4-fluoroaniline (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred at 25°C for 24 hours. The reaction achieves an 85% yield, with purity >98% confirmed by HPLC. Key advantages include mild conditions and compatibility with acid-sensitive substrates.

One-Pot Synthesis from Terephthalic Acid Derivatives

Integrated Acyl Chlorination and Amidation

Inspired by CN102358723A’s one-pot strategy, this method combines acyl chlorination and amidation in a single reactor. Terephthalic acid is treated with SOCl₂ in toluene at 110°C for 6 hours, generating terephthaloyl chloride in situ. Selective partial hydrolysis with ice-water yields 4-carboxybenzoyl chloride, which is immediately reacted with 4-fluoroaniline and TEA. The one-pot approach reduces purification steps and achieves a 78% yield.

Alternative Routes: Ester Aminolysis

Methyl 4-Formylbenzoate as a Precursor

Methyl 4-formylbenzoate undergoes aminolysis with 4-fluoroaniline in refluxing toluene (110°C) for 48 hours. While this method avoids acid chlorides, the reaction requires a 10:1 molar ratio of amine to ester and achieves only a 65% yield due to competing hydrolysis.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid Chloride Activation | 4-Formylbenzoic Acid | 0–5°C, THF, TEA | 92 | 99.5 | High yield, scalable | Requires SOCl₂ handling |

| EDC/HOBt Coupling | 4-Formylbenzoic Acid | 25°C, DMF, 24h | 85 | 98.2 | Mild conditions | Cost of coupling agents |

| One-Pot Synthesis | Terephthalic Acid | 110°C, toluene, 6h | 78 | 97.8 | Reduced steps | Moderate yield |

| Ester Aminolysis | Methyl 4-formylbenzoate | 110°C, toluene, 48h | 65 | 95.0 | Avoids chlorination | Long reaction time, low yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.